molecular formula C21H26N6O B2490380 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide CAS No. 2199908-39-7

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide

Cat. No. B2490380
CAS RN: 2199908-39-7
M. Wt: 378.48
InChI Key: UKZAUAJRJCGADZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes various heterocyclic compounds, such as triazolo[4,3-a]pyrazines. It has been explored in several contexts, including its synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide involves reactions of different heterocyclic amines, often including steps like condensation reactions and cyclization. For instance, compounds with similar structures have been synthesized using sodium salt of hydroxy-propenones and various heterocyclic amines in piperidenium acetate (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes pyrazine moieties and can be confirmed through spectral data and X-ray analysis. The molecular modeling studies have been instrumental in understanding the structure-activity relationships and selectivity profiles of these compounds (Baraldi et al., 2012).

Chemical Reactions and Properties

Chemical properties of such compounds often involve their behavior as ligands in receptor binding. For example, modifications on the piperazine ring in similar compounds have been studied to understand their interaction with receptors like adenosine receptors, demonstrating the importance of structural features for biological activity (Baraldi et al., 2012).

Physical Properties Analysis

Physical properties such as solubility and stability are crucial for the application of these compounds. For instance, some derivatives have been modified to improve water solubility at physiological pH, which is significant for their potential use in biological systems (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds can be influenced by their functional groups. The presence of specific moieties such as piperidin-4-yl rings and their substitution patterns can significantly impact their chemical behavior and interaction with biological targets (Baraldi et al., 2012).

Scientific Research Applications

Cardiovascular Research

The synthesis and investigation of compounds related to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide have demonstrated promising cardiovascular effects. Studies on related 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have highlighted their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. These compounds, by virtue of their structural features, have shown potency in modulating cardiovascular parameters, making them significant for research into novel therapeutic agents for cardiovascular diseases (Sato et al., 1980).

Antimicrobial and Antifungal Applications

The compound's structure is similar to those that have demonstrated efficacy in antimicrobial and antifungal activities. Research on new pyrazoline and pyrazole derivatives, including triazolo and pyridazine moieties, has shown significant antibacterial and antifungal properties. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering a pathway to the development of new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (Hassan, 2013).

Antidiabetic Research

Another area of application for this compound is in the development of antidiabetic drugs. Specifically, derivatives have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, a key target in the management of type 2 diabetes. The research into triazolo-pyridazine-6-yl-substituted piperazines has yielded insights into their role in enhancing insulin secretion and offering antioxidant benefits, marking a significant step forward in antidiabetic medication development (Bindu et al., 2019).

Antitumor and Antimicrobial Building Blocks

Compounds within this class have also been explored for their potential as building blocks in the synthesis of molecules with antitumor and antimicrobial activities. The creation of enaminones leading to substituted pyrazoles highlights the versatility of these molecules in generating bioactive compounds that can target various biological pathways involved in cancer and microbial infections, showcasing the broad applicability of this compound in medical research (Riyadh, 2011).

Receptor Modulation

Lastly, the chemical structure of interest shares similarities with compounds investigated for their selective modulation of specific receptors, such as the adenosine A2A receptor antagonists. These receptors are implicated in neurological disorders, and the development of antagonists offers a promising approach to therapeutic interventions in diseases such as Parkinson's. The synthesis and SAR studies of triazolotriazine and triazolopyrimidines derivatives have contributed to the identification of potent and selective antagonists, underscoring the potential of this compound in neuroscience research (Peng et al., 2004).

properties

IUPAC Name

3-(3-methylphenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-4-3-5-17(14-15)6-7-19(28)23-18-8-11-26(12-9-18)20-21-25-24-16(2)27(21)13-10-22-20/h3-5,10,13-14,18H,6-9,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZAUAJRJCGADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)NC2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide

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